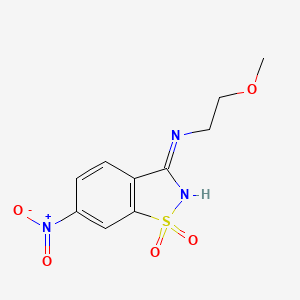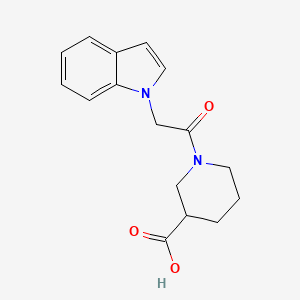![molecular formula C22H22ClN3O3S B6071940 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6071940.png)
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a sulfonyl group, a phenylethylamine moiety, and a pyridinylmethylacetamide structure, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: The reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylethylamine under basic conditions to form the sulfonamide intermediate.
Acylation reaction: The sulfonamide intermediate is then reacted with pyridin-3-ylmethylamine in the presence of acetic anhydride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenylethylamine moiety may interact with neurotransmitter receptors, while the pyridinylmethylacetamide structure can bind to nucleic acids or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Sulfonamides: Compounds like sulfanilamide, which also contain a sulfonyl group attached to an amine.
Phenylethylamines: Compounds such as amphetamine, which share the phenylethylamine structure.
Pyridinylmethylacetamides: Compounds like nicotinamide, which contain a pyridine ring and an acetamide group.
Uniqueness: 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c23-20-8-10-21(11-9-20)30(28,29)26(14-12-18-5-2-1-3-6-18)17-22(27)25-16-19-7-4-13-24-15-19/h1-11,13,15H,12,14,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPHZMWGMPRASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B6071867.png)
![2-[(cyclohexylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B6071872.png)
![2-(3-phenylpropyl)-4-[(2-pyridinylthio)acetyl]morpholine](/img/structure/B6071873.png)
![(2Z)-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B6071886.png)
![4-Methoxy-1-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]piperidine](/img/structure/B6071887.png)
![N'-[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE](/img/structure/B6071895.png)
![4-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid](/img/structure/B6071899.png)


![1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6071923.png)
![[2-(2-benzylidenehydrazino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B6071936.png)

![4-chloro-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B6071947.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B6071954.png)
